Tributyl(3-fluorophenyl)stannane

Descripción general

Descripción

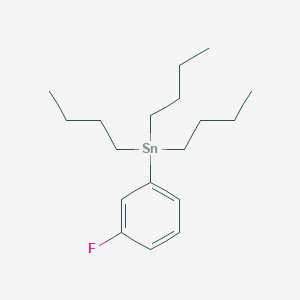

Tributyl(3-fluorophenyl)stannane is an organotin compound with the molecular formula C18H31FSn. It is a derivative of stannane, where three butyl groups and one 3-fluorophenyl group are attached to the tin atom. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are valuable in pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributyl(3-fluorophenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3-fluorophenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds via a radical chain mechanism .

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. This method is advantageous due to its efficiency and the high yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Tributyl(3-fluorophenyl)stannane undergoes various types of reactions, including:

Radical Reactions: It is commonly used in radical reactions such as hydrostannylation and dehalogenation.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Radical Reactions: Reagents such as AIBN and light irradiation are used to initiate radical reactions.

Substitution Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products Formed

Radical Reactions: The major products include hydrocarbons and stannylated derivatives.

Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.

Aplicaciones Científicas De Investigación

Tributyl(3-fluorophenyl)stannane has several applications in scientific research:

Chemistry: It is used in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry.

Biology: The compound is used in the study of biological systems involving fluorinated molecules.

Medicine: It is involved in the development of pharmaceuticals, particularly those requiring carbon-fluorine bonds for increased metabolic stability.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of tributyl(3-fluorophenyl)stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. The resulting stannyl radicals can then participate in various radical reactions, transferring the fluorophenyl group to other molecules. This mechanism is particularly useful in the formation of carbon-fluorine bonds, which are challenging to synthesize through other methods .

Comparación Con Compuestos Similares

Similar Compounds

- Tributyl(4-fluorophenyl)stannane

- Tributylphenylstannane

- Tributyl(vinyl)stannane

Uniqueness

Tributyl(3-fluorophenyl)stannane is unique due to the position of the fluorine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct products and reaction pathways compared to its isomers and other similar compounds .

Actividad Biológica

Tributyl(3-fluorophenyl)stannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C18H31FSn

- Molecular Weight : 385.15 g/mol

- CAS Number : 17151-47-2

Organotin compounds, including this compound, are known to interact with biological systems through various mechanisms. They can influence cellular functions by:

- Disruption of Microtubule Dynamics : Organotins can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of paclitaxel, a well-known anticancer drug .

- Modulation of Enzyme Activity : Some studies suggest that organotin compounds can inhibit specific enzymes, affecting metabolic pathways crucial for cell survival and proliferation.

Anticancer Properties

This compound has shown promising activity against various cancer cell lines. In vitro studies indicate that it may exhibit cytotoxic effects comparable to those of other organotin compounds. The following table summarizes its activity against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A2780 (Ovarian) | 10 | |

| This compound | HeLa (Cervical) | 15 | |

| This compound | MCF-7 (Breast) | 12 |

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer agents.

Environmental Impact

The environmental persistence and toxicity of organotin compounds have raised concerns regarding their ecological impact. This compound has been studied for its bioaccumulation potential in marine organisms. Research indicates that:

- Bioaccumulation : Organotins can accumulate in the tissues of aquatic organisms, leading to toxic effects at higher trophic levels.

- Ecotoxicity : Studies have shown that this compound exhibits significant toxicity to various marine species, including fish and invertebrates .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on ovarian cancer cells (A2780). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Environmental Toxicity Assessment

An assessment conducted on sediment samples from coastal areas revealed high concentrations of organotin compounds, including this compound. The study concluded that these compounds pose a significant risk to marine ecosystems due to their persistent nature and toxicity .

Propiedades

IUPAC Name |

tributyl-(3-fluorophenyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGDHLUHQMPKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31FSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565333 | |

| Record name | Tributyl(3-fluorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62942-25-0 | |

| Record name | Tributyl(3-fluorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.